![molecular formula C4Cl2N2S B093185 3,4-Dichloroisothiazole-5-carbonitrile CAS No. 18480-52-9](/img/structure/B93185.png)
3,4-Dichloroisothiazole-5-carbonitrile
Overview
Description
3,4-Dichloroisothiazole-5-carbonitrile is a chemical compound with the molecular formula C4Cl2N2S . It has a molecular weight of 180.04 .
Synthesis Analysis
The synthesis of 3,4-Dichloroisothiazole-5-carbonitrile involves several steps. One method involves the reaction of carboxylic acid chlorination and condensation with 3,4-dichloroisothiazole-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of 3,4-Dichloroisothiazole-5-carbonitrile consists of a coumarin ring and an isothiazole moiety . The InChI key for this compound is LNUJYGBQYVXRNQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 3,4-Dichloroisothiazole-5-carbonitrile are complex and involve multiple steps. For example, one reaction involves the conversion of (3,4-dichloroisothiazol-5-yl)methanol, which can be prepared from 3,4-dichloroisothiazole-5-carboxylic acid, in CH2Cl2 .Physical And Chemical Properties Analysis
3,4-Dichloroisothiazole-5-carbonitrile has a melting point of 81-83°C and a boiling point of 154°C . It has a density of 1.70 g/cm3 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Novel Fungicides
3,4-Dichloroisothiazole-5-carbonitrile: has been identified as a key intermediate in the synthesis of novel fungicides. Research indicates that derivatives of this compound exhibit significant fungicidal activity against various plant pathogens . For instance, specific ester derivatives have shown higher efficacy than traditional hydroxyl derivatives in combating Sclerotinia sclerotiorum , a notorious plant fungus .
Safety and Hazards
Future Directions
The future directions for 3,4-Dichloroisothiazole-5-carbonitrile research are promising. The compound has shown excellent activity against P. cubensis at 200 and 100 μg/mL . Further field experiments indicated that compound 8d displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin .
properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-8-4(3)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWIGSYXDIIQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=NS1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599455 | |
Record name | 3,4-Dichloro-1,2-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloroisothiazole-5-carbonitrile | |
CAS RN |
18480-52-9 | |
Record name | 3,4-Dichloro-1,2-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,2-thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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